molecular formula C20H21N3O5 B5303756 N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide

N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide

Katalognummer B5303756
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: VWQUPBQUKHRELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide, also known as MORAb-003, is a monoclonal antibody that has been extensively researched for its potential therapeutic applications. The compound is synthesized through a complex process and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide works by binding to the EphA3 receptor, which is overexpressed in various types of cancer cells. By inhibiting the activity of this receptor, N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide can prevent the growth and spread of cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and spread.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide has been found to have various biochemical and physiological effects on cancer cells. The compound has been found to inhibit the activity of various signaling pathways that are involved in the development and progression of cancer. Additionally, N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide has been found to induce the production of cytokines, which are involved in the immune response to cancer cells. These effects make N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide a promising candidate for the treatment of various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide has several advantages and limitations for lab experiments. The compound is highly specific to the EphA3 receptor, making it a useful tool for studying the role of this receptor in various diseases. Additionally, the compound has been found to have a low toxicity profile, making it safe for use in preclinical studies. However, the synthesis of N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide is complex and requires specialized equipment and expertise. Additionally, the compound is expensive to produce, limiting its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide. One potential direction is the development of combination therapies that involve N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide for the treatment of various types of cancer. Finally, the development of new monoclonal antibodies that target other receptors involved in cancer development and progression could lead to the development of new and more effective cancer treatments.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide, or N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide, is a promising monoclonal antibody that has been extensively researched for its potential therapeutic applications. The compound has a unique mechanism of action that makes it a promising candidate for the treatment of various types of cancer. While there are limitations to the use of N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide in lab experiments, the compound has several advantages that make it a useful tool for studying the role of the EphA3 receptor in cancer development and progression. Further research is needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide, as well as to develop new and more effective cancer treatments.

Synthesemethoden

N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The process involves the coupling of a morpholine ring with an oxoacetic acid derivative, followed by the coupling of the resulting compound with a benzamide derivative. The final product is purified through a series of chromatography steps to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide has been extensively researched for its potential therapeutic applications. The compound has been found to have a unique mechanism of action that involves the inhibition of the EphA3 receptor, which is known to be involved in the development and progression of various diseases, including cancer. The compound has been found to be effective in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-15-8-6-14(7-9-15)21-18(24)16-4-2-3-5-17(16)22-19(25)20(26)23-10-12-28-13-11-23/h2-9H,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQUPBQUKHRELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.